Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Overview
Description
Triazolo-pyridine derivatives are a class of nitrogen-containing heterocyclic compounds. They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of triazolo-pyridine derivatives often involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving triazolo-pyridine derivatives are diverse and depend on the specific compound and the conditions. For example, some triazolo-pyridine derivatives can undergo reactions with isocyanates .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-pyridine derivatives can vary widely depending on the specific compound. For example, some compounds in this class are solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Techniques : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Meyer et al. (1980) described the total synthesis of 6-amino-1,2,3-triazolo[4,5-c]pyridin-4(5H)one and related compounds using base-catalyzed ring closure techniques (Meyer et al., 1980).
Formation of Antimicrobial Compounds : Govori et al. (2009) synthesized derivatives like 8-amino-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione, showing good yields and potential antimicrobial properties (Govori et al., 2009).
Creation of Diverse Derivatives : Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, emphasizing the compound's role in generating a variety of derivatives for potential biological activities (Brodbeck et al., 2003).
Potential in Drug Synthesis : Kumar and Mashelkar (2008) worked on synthesizing novel derivatives of 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine, indicating the compound's utility in forming structures with potential drug applications (Kumar & Mashelkar, 2008).
Biochemical and Biological Applications
Inhibitory Activity in Biochemistry : Guba et al. (2004) explored the inhibitory activity of 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide derivatives on human adenosine receptors, demonstrating the compound's significance in biochemical research (Guba et al., 2004).
Synthesis of Biologically Active Compounds : Gandikota et al. (2017) synthesized amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, highlighting the compound's role in producing biologically active substances with potential medicinal properties (Gandikota et al., 2017).
Antimicrobial and Antifungal Properties : Suresh et al. (2016) synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, exhibiting significant antimicrobial and antifungal activities (Suresh et al., 2016).
Role in Cardiovascular Research : Sato et al. (1980) synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, showing coronary vasodilating and antihypertensive activities. This suggests the compound's utility in cardiovascular research (Sato et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the synthesis and potential applications of triazolo-pyridine derivatives. This includes the development of new antimicrobial agents with excellent antibacterial activity . The exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents is also being encouraged .
Properties
IUPAC Name |
methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLKJTKZWFVCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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